molecular formula C36H68NO8P B14098216 2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B14098216
M. Wt: 673.9 g/mol
InChI Key: AVCZHZMYOZARRJ-UHFFFAOYSA-N
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Description

2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound known for its unique structural properties. It is a phospholipid derivative, often utilized in various scientific research fields due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.

Preparation Methods

The synthesis of 2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate typically involves a multi-step chemical process. One common method includes the reaction of 2-chloroethyl phosphate with 2,3-di(tetradec-9-enoyloxy)propanol to form an intermediate compound. This intermediate is then reacted with trimethylamine to yield the final product . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the reduction of double bonds within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group, with common reagents including alkyl halides and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield epoxides or hydroxylated derivatives, while reduction can lead to saturated compounds.

Scientific Research Applications

2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane fusion. The molecular targets primarily include membrane proteins and phospholipids, with pathways involving alterations in membrane dynamics and interactions with other cellular components .

Comparison with Similar Compounds

2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate can be compared with other similar phospholipid derivatives, such as:

The uniqueness of this compound lies in its specific acyl chain length and unsaturation, which confer distinct biophysical properties and applications in various research fields.

Properties

Molecular Formula

C36H68NO8P

Molecular Weight

673.9 g/mol

IUPAC Name

2,3-di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C36H68NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h12-15,34H,6-11,16-33H2,1-5H3

InChI Key

AVCZHZMYOZARRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCC

Origin of Product

United States

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